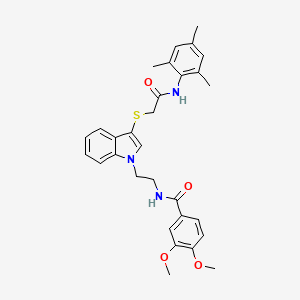
N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C30H33N3O4S and its molecular weight is 531.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C₁₈H₃₁N₃O₃S
- Molecular Weight : 357.53 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds with indole derivatives often exhibit significant antimicrobial properties. The biological evaluation of this compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.98 μg/mL | |
| Methicillin-resistant S. aureus (MRSA) | 1 μg/mL | |
| Escherichia coli | Inactive |
The compound exhibited the lowest MIC against MRSA, indicating its potential as an effective treatment option for infections caused by antibiotic-resistant bacteria.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer effects. Studies have indicated that it can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| A549 (lung cancer) | <10 μM | |
| HeLa (cervical cancer) | <10 μM | |
| MCF7 (breast cancer) | <10 μM |
The results suggest that this compound has a selective cytotoxic effect on rapidly dividing cancer cells compared to normal cells.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the indole moiety plays a crucial role in interacting with cellular targets involved in growth regulation and microbial resistance mechanisms.
Case Studies
Several case studies have highlighted the efficacy of similar indole-based compounds in clinical settings. For instance, a study focusing on indole derivatives reported their ability to inhibit biofilm formation in Staphylococcus aureus, which is critical in treating chronic infections where biofilms are prevalent .
Another study demonstrated the potential of indole-based compounds in targeting specific pathways in cancer cells, leading to apoptosis and reduced tumor growth .
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O4S/c1-19-14-20(2)29(21(3)15-19)32-28(34)18-38-27-17-33(24-9-7-6-8-23(24)27)13-12-31-30(35)22-10-11-25(36-4)26(16-22)37-5/h6-11,14-17H,12-13,18H2,1-5H3,(H,31,35)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGUALNQUDFAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














